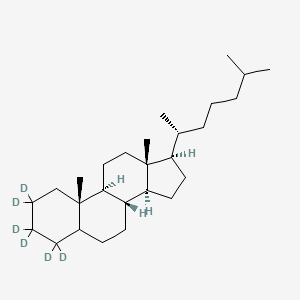

Cholestane-2,2,3,3,4,4-D6

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H48 |

|---|---|

Molecular Weight |

378.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2 |

InChI Key |

XIIAYQZJNBULGD-PTHKICKKSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Regio and Stereoselective Deuterium Incorporation in Cholestane Scaffolds

Strategies for Site-Specific Deuteration on the Steroid Nucleus

The targeted placement of deuterium (B1214612) on the steroid nucleus requires sophisticated synthetic strategies to overcome the challenge of activating specific C-H bonds within a complex hydrocarbon framework. arkat-usa.org

Base-Catalyzed H–D Exchange at Specific Carbon Positions (e.g., C-2, C-4)

Base-catalyzed hydrogen-deuterium (H-D) exchange is a prominent method for introducing deuterium at positions alpha to a carbonyl group. mdpi.com This process relies on the increased acidity of these protons, which can be abstracted by a base to form an enolate intermediate. mdpi.com In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate is quenched, leading to the incorporation of deuterium. mdpi.com

For the synthesis of deuterated cholestanes, a common precursor is a cholestan-3-one (B8813596) derivative. scielo.br Oxidation of the C-3 hydroxyl group of cholesterol or cholestanol (B8816890) to a ketone is a key initial step. arkat-usa.org This ketone functionality allows for base-catalyzed H-D exchange at the adjacent C-2 and C-4 positions. arkat-usa.org The reaction is often carried out using a base like sodium deuteroxide (NaOD) in D₂O. scielo.br The efficiency and selectivity of the deuterium incorporation can be influenced by reaction conditions such as temperature and reaction time. For instance, refluxing a solution of 3,6-cholestandione in dioxane with NaOD in D₂O for an extended period has been shown to effectively introduce deuterium at the alpha positions to both carbonyls. scielo.brresearchgate.net

Challenges in this approach can include incomplete exchange or the exchange of non-targeted protons if conditions are too harsh. Therefore, careful optimization of the reaction parameters is crucial to achieve high isotopic enrichment at the desired positions. scielo.br

Catalytic Deuteration Approaches for Steroid Ring Systems

Catalytic deuteration offers another powerful tool for introducing deuterium into the steroid ring system. This approach often involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of deuterium gas (D₂) or a deuterated solvent. scielo.brrsc.org

One common application is the reduction of a double bond with D₂. For example, the catalytic hydrogenation of a cholestenone derivative can be adapted to incorporate deuterium. scielo.br The stereochemistry of the deuterium addition is often syn, meaning both deuterium atoms add to the same face of the double bond. The choice of catalyst and solvent can influence the stereoselectivity of the reaction. researchgate.net

More advanced methods involve the synergistic use of multiple catalysts. For instance, a combination of platinum and rhodium on carbon has been shown to catalyze the multiple deuteration of alkanes, including α-cholestane, in the presence of a deuterated solvent like isopropanol-d8. rsc.org This highlights the potential for developing highly efficient and extensive labeling methods.

Development of Efficient Synthetic Schemes for Deuterated Cholestanes

The development of efficient synthetic schemes for producing specifically labeled cholestanes, such as Cholestane-2,2,3,3,4,4-D6, often involves a multi-step approach starting from readily available precursors like cholesterol. scielo.braskfilo.com A typical strategy might involve:

Oxidation: Conversion of the 3-hydroxyl group of cholesterol or a related sterol to a ketone. scielo.br

Saturation: If starting with an unsaturated precursor like cholesterol, the double bond in the B-ring is typically reduced, for example, through catalytic hydrogenation, to yield a cholestane (B1235564) skeleton. scielo.brscielo.br

Deuterium Incorporation: Application of base-catalyzed H-D exchange or other deuteration methods to introduce deuterium at the desired positions. mdpi.comscielo.br

Reduction/Functional Group Manipulation: Subsequent chemical transformations to arrive at the final target molecule. scielo.br

For example, a reported synthesis of 2,2,4,4,5,7,7-d7-cholestane started from cholesterol, which was first oxidized to 4-cholesten-3,6-dione. This intermediate was then subjected to catalytic hydrogenation to produce 3,6-cholestandione. Base-catalyzed deuteration with NaOD in D₂O yielded the heptadeuterated dione, which was subsequently reduced to the final deuterated cholestane. scielo.brresearchgate.net

Chemical Transformation Pathways for Generating Deuterated Cholestane Derivatives from Precursors

The generation of specifically deuterated cholestane derivatives often necessitates a series of chemical transformations starting from a suitable precursor. A common and versatile starting material is cholesterol due to its availability. scielo.brscielo.br

A key transformation is the oxidation of the 3β-hydroxyl group of cholesterol or its saturated analogue, 5α-cholestanol, to a 3-keto group. arkat-usa.orgingentaconnect.com This ketone functionality is pivotal as it activates the adjacent C-2 and C-4 positions for subsequent deuteration reactions. arkat-usa.org

Once the ketone is in place, base-catalyzed H-D exchange can be employed. mdpi.comscielo.br For instance, treating 5α-cholestan-3-one with a base in a deuterated solvent leads to the formation of an enolate, which upon quenching with a deuterium source, incorporates deuterium at the α-positions. ingentaconnect.com To synthesize this compound, a precursor like 5α-cholestan-3-one would be subjected to deuteration conditions.

Another important transformation is the reduction of the steroid nucleus. If starting from an unsaturated precursor like cholesterol, the C=C double bond needs to be saturated. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas. scielo.brscielo.br This step can also be adapted for deuterium incorporation by using deuterium gas (D₂). rsc.org

The synthesis of more complex deuterated cholestane derivatives may involve the introduction and subsequent removal of other functional groups to direct the deuteration to specific sites. For example, the synthesis of 2,2,4,4,5,7,7-d7-cholestane involved the initial preparation of 3,6-cholestandione. scielo.br The presence of two carbonyl groups allowed for deuteration at multiple alpha positions. The final step involved the removal of the carbonyl groups, for example, through a Wolff-Kishner or Clemmensen reduction, or via a two-step procedure involving the formation of a tosylhydrazone followed by reduction with a hydride reagent. scielo.br

The table below summarizes some key chemical transformations involved in the synthesis of deuterated cholestanes.

| Precursor | Reagents and Conditions | Product | Transformation |

| Cholesterol | Oxidation (e.g., with an oxidizing agent) | Cholestenone | Oxidation of alcohol to ketone |

| Cholestenone | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cholestan-3-one | Reduction of double bond |

| Cholestan-3-one | Base (e.g., NaOD), Deuterated Solvent (e.g., D₂O) | Deuterated Cholestan-3-one | Base-catalyzed H-D exchange |

| Deuterated Cholestan-3-one | Reduction (e.g., Wolff-Kishner) | Deuterated Cholestane | Removal of carbonyl group |

Analytical Characterization and Isotopic Enrichment Assessment of Synthesized Labeled Cholestanes

Following the synthesis of deuterated cholestanes, it is imperative to confirm the location of the deuterium atoms and to quantify the level of isotopic enrichment. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining the degree of deuteration. arkat-usa.orgscielo.br By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the increase in molecular weight due to the incorporated deuterium atoms can be readily observed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. researchgate.net For instance, in the analysis of 2,2,4,4,5,7,7-d7-cholestane, the molecular ion peak in the mass spectrum would be shifted by seven mass units compared to unlabeled cholestane. scielo.br Fragmentation patterns in the mass spectrum can also provide information about the location of the deuterium atoms. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for the structural elucidation of deuterated compounds. arkat-usa.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. researchgate.net This provides direct evidence for the site of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing unambiguous confirmation of the deuterium positions. rsc.org

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause a characteristic upfield shift (to lower ppm values) for the attached carbon atom and sometimes for adjacent carbons. This isotopic shift can be used to confirm the location of the deuterium. Additionally, the coupling between carbon and deuterium (C-D coupling) can be observed, which is smaller than the corresponding C-H coupling. researchgate.net

Infrared (IR) Spectroscopy can also be used to detect the presence of C-D bonds. The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2200 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹). arkat-usa.orgresearchgate.net This provides a quick qualitative check for successful deuteration.

The table below summarizes the key analytical techniques and their applications in the characterization of deuterated cholestanes.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Determination of the number of incorporated deuterium atoms (isotopic enrichment) and fragmentation patterns. arkat-usa.orgscielo.br |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. researchgate.net |

| ¹H NMR Spectroscopy | Identification of the sites of deuteration through the disappearance or reduction of proton signals. researchgate.net |

| ²H NMR Spectroscopy | Direct observation of deuterium signals to confirm their location. rsc.org |

| ¹³C NMR Spectroscopy | Confirmation of deuteration sites through isotopic shifts and C-D coupling. researchgate.net |

| Infrared (IR) Spectroscopy | Qualitative detection of C-D bonds through their characteristic stretching vibrations. arkat-usa.orgresearchgate.net |

Through the combined use of these analytical methods, researchers can confidently verify the structure and isotopic purity of synthesized deuterated cholestanes like this compound, ensuring their suitability for their intended applications.

Advanced Analytical Techniques Employing Cholestane 2,2,3,3,4,4 D6 As an Internal Standard and Tracer

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Quantification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols. aocs.org The use of a deuterated internal standard like Cholestane-2,2,3,3,4,4-D6 is integral to achieving accurate quantification. nih.govscielo.br In a typical workflow, the internal standard is added to the sample at the beginning of the preparation process, which often includes hydrolysis to release conjugated sterols, extraction of the unsaponifiable fraction, and derivatization to enhance volatility for GC analysis. aocs.org

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Methodologies

To enhance the sensitivity and selectivity of GC-MS analyses, selected ion monitoring (SIM) and selected reaction monitoring (SRM) are frequently employed. spectroscopyonline.comias.ac.in In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and the internal standard, rather than scanning the entire mass range. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of low-abundance sterols. spectroscopyonline.comias.ac.in

SRM, a technique used with tandem mass spectrometry (MS/MS), offers even greater specificity. spectroscopyonline.comsemanticscholar.org It involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. semanticscholar.org For instance, in the analysis of steroid hormones, GC-MS/MS in SRM mode has demonstrated superior specificity and a significant increase in sensitivity compared to single quadrupole GC-MS in SIM mode. semanticscholar.org The use of deuterated standards like this compound in these methods is critical for accurate quantification by compensating for any variations in ionization and fragmentation. acs.org

| Analytical Technique | Mode | Principle | Advantage with this compound |

| GC-MS | SIM | Monitors specific ions of the analyte and internal standard. | Improves signal-to-noise for low-abundance sterols. |

| GC-MS/MS | SRM | Selects a precursor ion, fragments it, and monitors a specific product ion. | Offers high specificity and sensitivity for complex matrices. |

Development and Validation of Quantitative GC-MS Methods for Steroid Biomarkers

The development and validation of quantitative GC-MS methods are essential for ensuring the reliability of biomarker measurements. nih.gov This process involves establishing key parameters such as linearity, limit of quantification (LOQ), precision, and accuracy. nih.govresearchgate.net Deuterated internal standards, including those of the cholestane (B1235564) family, are fundamental to this validation. nih.govnih.gov

For example, a validated GC-MS/MS method for quantifying a wide range of endogenous steroids in human serum demonstrated high selectivity and sensitivity. researchgate.net The validation process for such methods typically includes assessing the linearity of the calibration curve, determining the lower limit of quantification (LLOQ), and evaluating intra- and inter-assay precision and accuracy using quality control samples at different concentrations. nih.govrug.nl The use of deuterated standards helps to correct for matrix effects and variations in sample processing, leading to more accurate and reproducible results. nih.gov

Applications in Complex Biological Matrices (e.g., plasma, cell extracts)

This compound and similar deuterated standards are indispensable for the analysis of sterols in complex biological matrices like plasma and cell extracts. aocs.orglipidmaps.orgresearchgate.netnih.gov These matrices contain a multitude of compounds that can interfere with the analysis. The principle of isotope dilution mass spectrometry, which relies on the addition of a known amount of a stable isotope-labeled internal standard, is the gold standard for quantitative analysis in these complex samples. lipidmaps.org

In the analysis of human plasma, deuterated standards are added at the initial stage of extraction. researchgate.netnih.gov This allows them to co-purify with the endogenous analytes, compensating for any losses during sample preparation steps such as extraction, hydrolysis, and derivatization. lipidmaps.orgnih.gov For instance, a comprehensive method for analyzing sterols and secosteroids in human plasma utilizes deuterated standards to achieve high extraction efficiency (85-110%) and good day-to-day variability (<10% relative standard error). researchgate.netnih.gov Similarly, in studies involving cell extracts, deuterated sterols are used to quantify changes in cellular sterol levels under different experimental conditions. eur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Sterol and Oxysterol Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of sterols and oxysterols, often simplifying sample preparation by eliminating the need for derivatization. usask.caresearchgate.net The use of deuterated internal standards like this compound remains crucial for accurate quantification in LC-MS methods. acs.orgeur.nl

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Modes in Sterol Detection

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used in LC-MS for sterol analysis. eur.nlusask.ca APCI is often favored for its superior ion intensity and consistent formation of [M+H-H₂O]⁺ ions for many sterols. usask.caresearchgate.net This consistent fragmentation pattern simplifies identification and quantification. In some cases, ESI can be advantageous, particularly for the analysis of intact steryl esters. usask.ca The choice between APCI and ESI can depend on the specific sterols being analyzed and the desired sensitivity. usask.cascience.gov Regardless of the ionization mode, deuterated internal standards are essential for correcting for variations in ionization efficiency and matrix effects. acs.orgscience.gov

Quantitative Determination of Sterols and their Metabolites in Cellular and Tissue Samples

LC-MS/MS methods utilizing deuterated internal standards are widely applied for the quantitative determination of sterols and their metabolites in various cellular and tissue samples. acs.orgnih.goveur.nl These methods offer high sensitivity and selectivity, enabling the measurement of low-abundance species. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Sterol Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of samples in their native state with minimal to no preparation. ojp.gov This method is particularly advantageous for high-throughput screening of sterols in various matrices. The core principle of DART-MS involves the generation of excited-state species, typically from a heated gas stream like helium or nitrogen, which then interact with the sample and atmospheric molecules to create analyte ions. ojp.govbruker.com These ions are subsequently directed into the mass spectrometer for detection. DART is considered a "soft" ionization technique, meaning it typically results in minimal fragmentation, producing easily interpretable mass spectra dominated by molecular or protonated/deprotonated ions. ojp.gov

In the context of sterol analysis, DART-MS has been successfully employed for the rapid screening and quantification of cholesterol. For instance, a method was developed for the determination of cholesterol in egg pasta, where a deuterated analog of cholesterol was used as an internal standard. researchgate.net The process involved a simple solvent extraction followed by direct analysis, significantly reducing the analysis time compared to conventional gas chromatography-based methods. researchgate.net The ability to directly analyze solid and liquid samples makes DART-MS a powerful tool for screening diverse materials, from food products to biological tissues. bruker.comnih.gov

The use of this compound as an internal standard in DART-MS workflows would be analogous to the use of other deuterated sterols. Its chemical properties are nearly identical to the non-deuterated cholestane, ensuring similar extraction efficiency and ionization response. However, its increased mass due to the six deuterium (B1214612) atoms allows for clear differentiation from the endogenous analyte in the mass spectrum, enabling accurate quantification. This is crucial for overcoming matrix effects and variations in instrument response, which can be inherent challenges in direct analysis techniques.

Key Features of DART-MS in Sterol Analysis:

| Feature | Description | Reference |

| Speed | Enables high-throughput screening by minimizing or eliminating sample preparation. | ojp.govresearchgate.net |

| Versatility | Capable of analyzing a wide range of samples, including solids, liquids, and gases. | bruker.com |

| Soft Ionization | Produces simple mass spectra with dominant molecular ions, facilitating straightforward interpretation. | ojp.gov |

| Surface Analysis | Primarily ionizes molecules on the surface of a sample. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Deuterated Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the molecular structure and dynamics of a compound. sigmaaldrich.com It operates by probing the magnetic properties of atomic nuclei, specifically those with a non-zero nuclear spin, such as ¹H (proton) and ¹³C (carbon-13). sigmaaldrich.comlibretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is sensitive to their local chemical environment. libretexts.org This provides detailed information about the connectivity of atoms and the three-dimensional structure of a molecule. carlroth.com

For deuterated compounds like this compound, NMR spectroscopy is indispensable for confirming the precise location and stereochemistry of the deuterium labels. While ²H (deuterium) NMR can be performed, ¹H and ¹³C NMR are more commonly used to verify the absence of signals at the deuterated positions and to observe any subtle changes in the chemical shifts of neighboring nuclei.

The assignment of signals in the NMR spectra of complex molecules like steroids can be challenging due to significant signal overlap, particularly in the aliphatic regions. ajol.info High-field NMR spectrometers and two-dimensional NMR techniques (e.g., COSY, HSQC) are often necessary to unambiguously assign the resonances of each proton and carbon atom. ajol.info In the case of this compound, the absence of proton signals corresponding to the 2, 3, and 4 positions in the ¹H NMR spectrum would be a primary indicator of successful deuteration. Concurrently, the ¹³C NMR spectrum would show the corresponding carbon signals, but they would lack the typical splitting patterns seen in proton-coupled spectra and might exhibit slight isotopic shifts.

Applications of NMR in Characterizing Deuterated Steroids:

| Application | Description | Reference |

| Structural Verification | Confirms the identity and purity of the synthesized deuterated compound. | carlroth.com |

| Isotopic Labeling Confirmation | Verifies the specific positions of deuterium atoms within the molecule. | ajol.info |

| Conformational Analysis | Provides insights into the three-dimensional structure and stereochemistry. | carlroth.com |

| Purity Assessment | Can be used to identify and quantify the presence of any non-deuterated or partially deuterated impurities. | carlroth.com |

A study on the effects of a partially deuterated cholesterol analog (cholesterol-2,2,3,4,4,6-d6) in phospholipid bilayers utilized ²H solid-state NMR to investigate molecular ordering. The quadrupolar splittings observed in the ²H NMR spectrum provided direct information on the orientation and dynamics of the deuterated positions within the membrane. nih.gov This demonstrates the utility of NMR in probing the behavior of deuterated molecules in complex biological systems.

Integration with Accelerator Mass Spectrometry (AMS) for High Sensitivity Isotope Tracing

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring rare, long-lived radioisotopes and stable isotopes at extremely low concentrations. cern.chaps.org Unlike conventional mass spectrometry, which measures the mass-to-charge ratio of ions, AMS accelerates ions to very high energies (millions of electron volts) before mass analysis. libretexts.org This high energy allows for the effective elimination of molecular isobars (molecules with the same nominal mass as the target isotope) and differentiation between isotopic isobars, leading to extraordinary sensitivity. aps.orglibretexts.org AMS can detect isotope ratios in the range of 10⁻¹² to 10⁻¹⁶. aps.org

The integration of AMS with chromatographic techniques, such as Gas Chromatography (GC), has created powerful hybrid instruments for tracer studies in biological systems. In a GC-AMS setup, the effluent from the GC column can be split, with one portion going to a conventional mass spectrometer for compound identification and quantification, and the other portion directed to the AMS for highly sensitive isotope ratio measurements. nih.gov This approach allows for the simultaneous analysis of both the total amount of a compound and the amount of its isotopically labeled form.

This compound, while a stable isotope-labeled compound, can be used as an internal standard in AMS studies that trace radiolabeled compounds like those containing ¹⁴C. For example, in a study demonstrating a combined GC/MS/AMS instrument, cholesterol-2,2,3,4,4,6-d6 (B1140991) was used as an injection standard for the analysis of ¹⁴C-labeled cholesterol. nih.gov The deuterated standard allowed for accurate quantification of the analyte by the MS component, while the AMS component provided highly sensitive detection of the ¹⁴C label. nih.gov This dual detection provides a robust analytical method for metabolic and pharmacokinetic studies, where extremely low concentrations of labeled compounds need to be traced. nih.gov

Key Advantages of AMS in Isotope Tracing:

| Advantage | Description | Reference |

| Ultra-High Sensitivity | Capable of detecting attomole quantities of labeled compounds. | nih.gov |

| Isobar Rejection | High-energy acceleration effectively removes interfering molecular and isotopic isobars. | aps.orglibretexts.org |

| Low Sample Requirement | Requires only milligram-sized samples for analysis. | nih.gov |

| Application in Human Studies | The high sensitivity allows for the use of very low doses of radiolabeled tracers, minimizing radiation exposure. | nih.gov |

Applications of Cholestane 2,2,3,3,4,4 D6 in Investigating Sterol Biochemical Pathways and Metabolism

Tracing Endogenous Sterol Biosynthesis and Turnover Rates

The study of endogenous sterol biosynthesis and the rate at which these molecules are turned over is fundamental to understanding cellular homeostasis. Cholestane-2,2,3,3,4,4-D6 is instrumental in these investigations, primarily by serving as a stable isotope-labeled internal standard. In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of this deuterated standard to a biological sample allows for the accurate quantification of naturally occurring sterols.

For instance, in studies analyzing cholesterol precursors like lathosterol (B1674540) and desmosterol, this compound can be used to correct for variations in sample preparation and analytical response, thereby providing reliable measurements of their absolute levels. life-science-alliance.org This is critical for assessing the activity of the sterol biosynthetic pathway under different physiological or pathological conditions. By measuring the levels of these precursors over time, researchers can infer the rate of cholesterol synthesis.

Furthermore, in pulse-chase experiments, cells or organisms can be supplied with a labeled precursor. The subsequent analysis of the isotopic enrichment of various sterol intermediates and end-products, with this compound as an internal standard, enables the determination of their turnover rates. This approach provides insights into how the rates of synthesis and degradation of sterols are regulated.

Elucidation of Cholesterol Absorption, Transport, and Excretion Dynamics

Understanding the journey of cholesterol through the body—from absorption in the intestine to its transport in lipoproteins and eventual excretion—is vital for managing cardiovascular health. This compound plays a significant role in studies designed to unravel these complex dynamics.

In intestinal absorption studies, particularly those using cell culture models like Caco-2 cells, deuterated cholesterol analogs are often employed to trace the uptake of dietary cholesterol. researchgate.netresearchgate.net While not directly this compound, the principles of using stable isotope-labeled compounds are the same. In such experiments, this compound can be used as an internal standard to precisely quantify the amount of labeled cholesterol that has been absorbed by the cells. This allows for the investigation of factors that influence cholesterol absorption, such as the presence of other dietary lipids or pharmaceutical agents. nih.gov

Similarly, to study cholesterol transport and excretion, labeled cholesterol can be administered to animal models. By analyzing plasma and fecal samples over time using mass spectrometry with this compound as an internal standard, researchers can track the distribution of the labeled cholesterol among different lipoprotein fractions and measure its rate of excretion in the form of neutral sterols and bile acids.

Investigation of Oxysterol Formation and Interconversion Pathways

Oxysterols, which are oxidized derivatives of cholesterol, are important signaling molecules involved in various physiological and pathological processes. nih.govnih.gov The study of their formation and interconversion is an active area of research where this compound and other deuterated sterols are invaluable.

By using labeled cholesterol as a substrate in in vitro or in vivo systems, researchers can trace its conversion to various oxysterols. The use of this compound as an internal standard in the subsequent LC-MS or GC-MS analysis allows for the accurate quantification of the newly formed oxysterols. This approach has been instrumental in identifying the enzymes responsible for specific oxidation reactions and in understanding the pathways of oxysterol metabolism. nih.gov

For example, studies have used deuterium-labeled cholesterol to investigate the formation of key oxysterols like 24S-hydroxycholesterol and 27-hydroxycholesterol, which are important in brain and peripheral tissues, respectively. These studies have provided insights into the roles of specific cytochrome P450 enzymes in cholesterol homeostasis.

Role in Lipidomics for Comprehensive Sterol Profiling and Pathway Analysis

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. nih.gov In the context of sterol analysis, a sub-discipline sometimes referred to as "sterolomics," this compound is a key reagent for achieving accurate and comprehensive profiling.

When analyzing complex biological samples such as plasma, tissues, or cells, a wide array of sterols and their derivatives may be present. nih.gov By spiking the sample with a mixture of stable isotope-labeled internal standards, including this compound, it is possible to quantify a broad spectrum of sterol species in a single analytical run. This comprehensive profiling can reveal subtle changes in sterol metabolism that may be indicative of a particular disease state or a response to a specific treatment.

This lipidomics approach, powered by the use of appropriate internal standards, allows for a systems-level view of sterol pathways, enabling researchers to identify novel biomarkers and to gain a deeper understanding of the intricate regulation of sterol metabolism.

Metabolic Flux Analysis Utilizing Stable Isotope Tracers to Understand Biochemical Routes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biochemical network. iitd.ac.inresearchgate.net Stable isotope tracers are at the heart of MFA, and this compound can be an important part of the analytical workflow.

In a typical MFA experiment focused on sterol metabolism, cells or organisms are cultured in the presence of a labeled substrate, such as 13C-glucose or 13C-acetate. These labeled atoms are incorporated into newly synthesized sterols. By analyzing the mass isotopomer distribution of various sterol intermediates and end-products using mass spectrometry, it is possible to deduce the relative contributions of different biosynthetic pathways.

The role of this compound in this context is to serve as an internal standard for the accurate quantification of the total amount of each sterol, which is a necessary piece of information for calculating the absolute flux values. By combining the isotopic enrichment data with the quantitative data, a detailed map of the metabolic fluxes through the sterol biosynthetic network can be constructed. frontiersin.org This provides a dynamic view of how the pathway operates and responds to perturbations.

Mechanistic Studies of Enzymes Involved in Sterol Metabolism

Elucidating the mechanisms of enzymes that catalyze reactions in sterol metabolism is crucial for understanding their function and for designing specific inhibitors. nih.gov Deuterated sterols, including analogs of this compound, can be used as probes in these mechanistic studies.

The kinetic isotope effect (KIE) is a key principle that can be exploited. By comparing the reaction rates of an enzyme with a normal (non-deuterated) substrate and a deuterated substrate, researchers can gain insights into the rate-limiting step of the catalytic mechanism. A significant KIE (a slower reaction with the deuterated substrate) suggests that the breaking of a carbon-hydrogen bond at the position of deuteration is involved in the rate-determining step.

For example, if a deuterated cholesterol analog is used as a substrate for a cholesterol-metabolizing enzyme, and a significant KIE is observed, it provides strong evidence for a specific hydrogen abstraction step in the enzyme's mechanism. While direct use of this compound as a substrate might be limited to specific enzymes, the principle of using deuterated sterols is a powerful tool for enzymologists in the field of sterol metabolism.

Integration of Cholestane 2,2,3,3,4,4 D6 in Multi Omics Research and Systems Biology

Contribution to Metabolomics for Global Metabolic Insights and Biomarker Discovery

Metabolomics, the large-scale study of small molecules in biological systems, provides a real-time snapshot of physiological and pathological states. thermofisher.com The accuracy of metabolomic data is paramount for generating meaningful global metabolic insights and for the discovery of reliable biomarkers. However, the analytical process, particularly when using mass spectrometry (MS), is susceptible to variations arising from the sample matrix, ion suppression or enhancement, and inconsistencies during sample preparation. rsc.org

Stable isotope-labeled internal standards (SIL-IS), such as Cholestane-2,2,3,3,4,4-D6, are considered the gold standard for mitigating these issues. researchgate.net By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous analyte it is meant to represent. thermofisher.com Because the SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. nih.gov This allows for the normalization of the analyte's signal, correcting for experimental inconsistencies and leading to highly accurate and reproducible quantification.

The use of deuterated sterol standards, including analogs like cholesterol-d6, has been documented in various research applications aimed at understanding metabolism and identifying biomarkers. researchgate.netebi.ac.ukscispace.com For instance, such standards are crucial for accurately quantifying cholesterol and its precursors or metabolites in studies of metabolic disorders, cardiovascular disease, and neurological conditions. uu.nlmdpi.com Precise measurement of these sterols can reveal dysregulation in metabolic pathways, offering insights into disease mechanisms and pointing to potential biomarkers for diagnosis or prognosis. mdpi.comnih.gov

Table 1: Application of Deuterated Sterol Standards in Metabolomics and Biomarker Research

| Research Area | Analyte(s) | Deuterated Standard Used | Analytical Method | Key Finding |

|---|---|---|---|---|

| Cellular Lipid Uptake | Cellular Cholesterol | Cholesterol-2,2,3,4,4,6-d6 (B1140991) | LC/APCI-MS/MS | Enabled rapid and selective determination of cholesterol uptake by Caco-2 cells, providing a tool to study nutrient absorption. researchgate.netebi.ac.uk |

| Ophthalmology | Free Cholesterol in Tears | Cholesterol-2,2,3,4,4,6-d6 | DI/EI-MS | Allowed for precise quantification of free cholesterol in tear fluid, a potential biomarker for ocular surface diseases. scispace.com |

| Inherited Metabolic Disorders | Cholesterol Intermediates, Phytosterols, Oxysterols | Analog Stable Isotope Labeled Compounds | UPLC-Orbitrap-HRMS | Provided a sensitive and selective assay for diagnosing and monitoring inherited metabolic disorders like cerebrotendinous xanthomatosis. uu.nl |

| Psychiatric Disorders | Plasma Oxysterols (e.g., cholestanol) | Not specified, but SIL-IS are standard for LC-MS/MS | LC-MS/MS | Ratios of specific sterols to total cholesterol were found to be altered in schizophrenic patients, suggesting them as potential biomarkers. mdpi.com |

Synergistic Applications with Other Isotope-Labeled Biomolecules in Complex Biological Systems

Systems biology aims to understand the intricate interactions between various components of a biological system, from genes and proteins to metabolites. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, are central to this field. nih.gov In such complex studies, the accurate quantification of a wide array of biomolecules is essential. This necessitates the use of a panel of different isotope-labeled internal standards, each tailored to a specific class of molecule. jove.com

This compound plays a synergistic role in these applications as the designated internal standard for the sterol lipid class. It is often used in concert with other labeled compounds, such as ¹³C-labeled amino acids, ¹³C-labeled fatty acids, and ¹⁵N-labeled nucleic acids. rsc.org This multi-standard approach allows for comprehensive and reliable quantification across different molecular classes within a single experiment, which is critical for building accurate models of metabolic networks. nih.govjove.com

For example, in a lipidomics study designed to investigate the effects of a particular disease on cellular lipid metabolism, researchers might use this compound to quantify sterols, a ¹³C-labeled triglyceride to quantify triacylglycerols, and a deuterated phosphatidylcholine to quantify phospholipids. rsc.org By correcting for analytical variability across these different lipid classes, the resulting dataset provides a more accurate and integrated view of the lipidome. This holistic approach is crucial for understanding how different parts of the metabolic network respond to perturbations and interact with each other. nih.gov

Table 2: Illustrative Panel of Isotope-Labeled Standards for a Multi-Omics Study

| Isotope-Labeled Standard | Biomolecule Class Represented | Relevance in Systems Biology |

|---|---|---|

| This compound | Sterols | Accurate quantification of cholesterol and related sterols, key components of membranes and signaling pathways. |

| ¹³C-Palmitic Acid | Saturated Fatty Acids | Tracking fatty acid metabolism, energy storage, and membrane composition. |

| ¹³C-Leucine | Amino Acids | Monitoring protein synthesis, breakdown, and central carbon metabolism. |

| ¹⁵N-Adenosine Triphosphate | Nucleotides / Energy Metabolism | Assessing cellular energy status and nucleic acid synthesis. |

| ¹³C-Glucose | Carbohydrates | Tracing glucose uptake and flux through glycolysis and other central metabolic pathways. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 7-dehydrocholesterol |

| 8-dehydrocholesterol |

| Adenosine Triphosphate |

| Arachidonic acid |

| Campesterol |

| Cholestane (B1235564) |

| This compound |

| cholestane-3β,5α,6β-triol |

| Cholestanol (B8816890) |

| Cholesterol |

| Cholesterol-2,2,3,4,4,6-d6 |

| Desmosterol |

| Docosapentaenoic acid |

| Docosatetraenoic acid |

| Glucose |

| Lanosterol |

| Lathosterol (B1674540) |

| Leucine |

| Linoleic acid |

| Palmitic Acid |

| Phosphatidylcholine |

| Sitosterol |

| Triglyceride |

Emerging Research Frontiers and Methodological Advancements for Deuterated Cholestanes

Development of Novel Derivatization and Analytical Protocols for Enhanced Detection

The analysis of cholestane (B1235564) and related sterols often presents challenges due to their chemical properties. To overcome these, researchers are continuously developing new derivatization strategies and refining analytical protocols to improve their performance in gas chromatography (GC) and liquid chromatography (LC) systems, particularly when coupled with mass spectrometry (MS).

Derivatization involves chemically modifying the analyte to enhance its analytical characteristics. For sterols, this often means targeting the hydroxyl group to increase volatility and thermal stability for GC analysis or to improve ionization efficiency for LC-MS. A common technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). usgs.gov This process creates derivatives that are more suitable for GC-MS analysis by minimizing interactions with the chromatographic system. usgs.gov

Recent advancements focus on novel derivatization agents and protocols. Enzyme-assisted derivatization, for example, uses enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) to selectively oxidize specific hydroxyl groups, creating keto-functionalities that can then be targeted with high-efficiency derivatizing agents. mdpi.com Another innovative approach is the use of charge-switch derivatization agents, such as 3-(chlorosulfonyl)benzoic acid, which introduce a permanently charged or easily ionizable group onto the neutral sterol molecule. researchgate.net This significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in detection sensitivity. researchgate.net

Alongside derivatization, analytical protocols are being optimized. Solid-phase extraction (SPE) is a critical step for isolating sterols from complex biological or environmental matrices. researchgate.netnih.gov Researchers are developing methods using novel sorbents and elution procedures to achieve cleaner extracts and higher recovery rates for analytes and their deuterated internal standards. researchgate.netnih.gov

Table 1: Selected Derivatization and Protocol Enhancements for Sterol Analysis

| Technique/Protocol | Purpose | Example Reagent/Method | Benefit | Source(s) |

| Silylation | Increases volatility and thermal stability for GC-MS. | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Minimizes active site interactions in the GC system. | usgs.gov |

| Enzyme-Assisted Derivatization | Enables selective modification of analytes. | 3α-hydroxysteroid dehydrogenase (3α-HSD) followed by derivatization | Allows targeting of specific functional groups for improved fragmentation and sensitivity. | mdpi.com |

| Charge-Switch Derivatization | Improves ionization efficiency for LC-MS. | 3-(chlorosulfonyl)benzoic acid | Significantly reduces limits of detection in ESI-MS. | researchgate.net |

| Solid-Phase Extraction (SPE) | Cleans up and concentrates the sample. | Hydrophilic-Lipophilic Balanced (HLB) columns | Isolates sterols from interfering matrix components, improving analytical accuracy. | mdpi.comresearchgate.net |

Potential for Enhanced Resolution and Sensitivity in Quantitative Analytical Approaches

The primary function of a deuterated internal standard like Cholestane-2,2,3,3,4,4-D6 is to enable accurate quantification. Its utility is particularly evident in the context of enhancing analytical sensitivity and resolution. Isotopic labeling provides a distinct mass shift, which allows mass spectrometers to easily differentiate the standard from the endogenous analyte. scbt.com This clear differentiation is crucial for improving the signal-to-noise ratio, thereby increasing sensitivity and lowering the limits of detection (LOD) and quantification (LOQ). scbt.comacs.org

Modern analytical platforms, such as triple-quadrupole mass spectrometers, leverage deuterated standards to achieve ultra-sensitive measurements. nih.gov By using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), the instrument is programmed to detect specific mass transitions for both the analyte and the deuterated standard. researchgate.net This high selectivity minimizes background interference from the sample matrix, which is a common challenge in complex samples like plasma or environmental extracts. nih.govebi.ac.uk The use of deuterated standards in conjunction with high-resolution mass spectrometry (HRMS) systems, such as Orbitrap, further enhances specificity and confidence in analyte identification. uu.nl

Research has demonstrated significant improvements in analytical performance with the use of deuterated standards. For instance, an LC-MS/MS method for an anticancer agent and its metabolite using deuterated internal standards showed a 10- to 20-fold improvement in sensitivity compared to previous assays. nih.gov Similarly, a method for analyzing cholesterol uptake in cells using cholesterol-2,2,3,4,4,6-d6 (B1140991) as an internal standard reported detection and quantification limits in the low picomole range. researchgate.net These advancements allow for the reliable measurement of analytes at trace concentrations, which was previously not feasible. scielo.br

Table 2: Impact of Deuterated Standards on Analytical Sensitivity and Resolution

| Analytical Method | Deuterated Standard Used | Key Finding | Source(s) |

| LC-MS/MS | EO9-d3 and EO5a-d4 | 10-20 fold improvement in sensitivity over previous methods. | nih.gov |

| LC/APCI-MS/MS | Cholesterol-2,2,3,4,4,6-d6 | Detection and quantification limits of 2.2 and 7.2 pmol, respectively. | researchgate.net |

| DI/EI-SIM | D6-cholesterol | Enabled rapid and accurate quantification of free cholesterol in tear samples. | arvojournals.org |

| UPLC-Orbitrap-HRMS | Various deuterated sterols | Achieved LLOQs in the nanomolar to picomolar range for cholesterol biomarkers. | uu.nl |

| GC-MS | 5α-cholestane | Provided a simple, selective, and sensitive quantification of cholesterol and its oxides without derivatization. | researchgate.net |

Expansion of Applications in Analytical Geochemistry and Environmental Studies of Biomarkers

Beyond biomedical research, deuterated cholestanes are finding expanding applications in analytical geochemistry and environmental science. In these fields, specific organic molecules known as biomarkers are used to trace the origin, history, and transformation of organic matter in geological and environmental systems. scielo.brtandfonline.com Steranes, the fully saturated hydrocarbon skeletons derived from sterols, are critical biomarkers used extensively in petroleum exploration and oil spill forensics. tandfonline.comresearchgate.netscielo.br

The absolute quantification of these biomarkers is often necessary for accurate oil-source correlation or for assessing the extent of environmental contamination. scielo.br However, the complexity of petroleum and environmental samples makes accurate quantification challenging. scielo.brresearchgate.net Deuterated cholestanes, which are structurally analogous to sterane biomarkers, are ideal internal standards for these analyses. scielo.br They co-elute with the target steranes in GC-MS analysis but are easily distinguished by their higher mass, allowing for precise quantification. researchgate.net

Recent research has focused on the synthesis of novel, highly deuterated cholestanes specifically for these applications. For example, a straightforward synthesis for 2,2,4,4,5,7,7-d7-cholestane from cholesterol was developed to provide a reliable and more accessible internal standard for quantifying steranes in petroleum samples. scielo.brresearchgate.netscielo.br The availability of such standards is crucial for environmental laboratories tasked with determining the source of oil spills, which often occur during petroleum extraction and transportation. scielo.br By enabling the accurate measurement of biomarker ratios, these standards enhance the power of chemical fingerprinting for differentiating between various oil sources and monitoring their degradation in the environment. tandfonline.com Furthermore, stable steranes like 5α-Cholestane can serve as biomarkers for specific geological processes, aiding in the study of ancient environments. cymitquimica.com

Q & A

Q. How is Cholestane-2,2,3,3,4,4-D6 synthesized for use as an internal standard in analytical chemistry?

Cholestane-D6 is synthesized via sequential deuteration reactions starting from cholesterol. Key steps include:

- Oxidation : Using pyridinium chlorochromate (PCC) to convert cholesterol to cholest-4-en-3-one .

- Deuteration : Treating intermediates with NaOD/D2O to introduce deuterium at specific positions (e.g., C2, C3, C4) .

- Purification : Column chromatography or recrystallization to achieve >98% isotopic purity . This method avoids spectral interference common in commercial deuterated standards, enhancing accuracy in sterane quantification .

Q. What methodological considerations are critical when using Cholestane-D6 as an internal standard in GC/MS quantification?

Key steps include:

- Calibration : Preparing a linear range of 10–1000 µg/mL for Cholestane-D6, validated by regression analysis (R² ≥ 0.996) .

- Precision : Intraday relative standard deviation (RSD) <3% for peak area ratios .

- Sensitivity : Limits of detection (LOD) and quantification (LOQ) at 8.01 µg/mL and 26.75 µg/mL, respectively .

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | 0.996 | |

| Intraday RSD | 2.86% | |

| LOD | 8.01 µg/mL | |

| LOQ | 26.75 µg/mL |

Q. How is isotopic purity assessed for deuterated Cholestane-D6, and what storage conditions are recommended?

- Assessment : Mass spectrometry (MS) to confirm ≥98 atom % deuterium incorporation, focusing on fragment ions (e.g., m/z 372.70 for C27H42D6) .

- Storage : Stable under inert gas (e.g., argon) at –20°C to prevent degradation or isotopic exchange .

Advanced Research Questions

Q. How can deuterated Cholestane-D6 be optimized to minimize spectral interference in petroleum spill analysis?

Commercially available cholestane-d4 exhibits spectral overlap with non-deuterated steranes in petroleum matrices. Cholestane-D6 addresses this by:

- Targeted deuteration : Introducing deuterium at C2, C3, and C4 to generate unique MS fragments (e.g., m/z 385 for C27H42D6) .

- Validation : Comparing MS profiles of synthetic vs. natural steranes to confirm absence of co-elution .

Q. What challenges arise when interpreting ESR spectra of Cholestane-D6 in lipid bilayers, and how are they resolved?

- Spectral complexity : Anisotropic motion in lipid bilayers creates overlapping ESR signals.

- Simulation : Using Maier-Saupe potential models to approximate cholestane-D6 dynamics, with adjustments for diffusion coefficients (Dǁ, D⊥) .

- Validation : Cross-referencing simulated spectra with experimental data under varying temperatures and membrane compositions .

Q. How does two-photon fluorescence excitation enhance the use of Cholestane-D6 as a membrane probe?

Cholestane-D6 exhibits two-photon-induced fluorescence at 235 nm (lifetime ~1.4 ns), enabling:

- Deep-tissue imaging : Superior penetration in biological membranes compared to single-photon probes .

- Quenching studies : Collisional quenching by methanol or oxygen provides insights into membrane rigidity and oxygen permeability .

| Property | Value/Application | Reference |

|---|---|---|

| Fluorescence peak | 235 nm | |

| Lifetime | 1.4 ns (cyclopentane) | |

| Quenching agents | Methanol, O₂ |

Methodological Recommendations

- Synthetic optimization : Use BF3/Et2O catalysis for stereoselective reactions in multi-step syntheses .

- ESR data analysis : Combine Freed’s formalism with experimental adjustments for DGDG lipid bilayers .

- Fluorescence calibration : Validate excitation wavelengths (e.g., 298 nm) to avoid photobleaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.